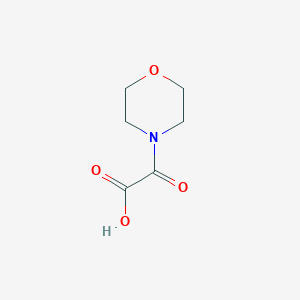

Morpholin-4-yl(oxo)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-2-oxoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c8-5(6(9)10)7-1-3-11-4-2-7/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEYYXXAPCEGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572429 | |

| Record name | (Morpholin-4-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28911-34-4 | |

| Record name | (Morpholin-4-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Morpholin-4-yl(oxo)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways to Morpholin-4-yl(oxo)acetic acid, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by literature precedents, offering a robust framework for its preparation in a laboratory setting.

Introduction: The Significance of this compound

This compound, also known as N-oxalylmorpholine or morpholine-4-glyoxylic acid, is a bifunctional molecule incorporating a reactive carboxylic acid and a morpholine scaffold. The morpholine moiety is a prevalent feature in numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of the oxoacetic acid group provides a handle for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Core Synthesis Strategy: N-Acylation of Morpholine

The most direct and efficient approach to the synthesis of this compound involves the N-acylation of morpholine with a suitable two-carbon electrophile derived from oxalic acid. Two primary pathways emerge from this strategy, each with its own set of advantages and experimental considerations.

Pathway 1: Acylation with Oxalyl Chloride followed by Hydrolysis

This pathway is a robust and high-yielding method that proceeds in two distinct steps:

-

Formation of Morpholin-4-yl(oxo)acetyl chloride: The reaction of morpholine with an excess of oxalyl chloride.

-

Hydrolysis: The subsequent conversion of the resulting acyl chloride to the desired carboxylic acid.

Pathway 2: Acylation with a Monoester of Oxalic Acid and Subsequent Saponification

An alternative route involves the reaction of morpholine with a mono-esterified oxalic acid derivative, such as ethyl chlorooxoacetate, followed by hydrolysis of the ester to the carboxylic acid. This method avoids the use of the highly reactive and corrosive oxalyl chloride but may require more stringent control of reaction conditions to prevent the formation of the diamide byproduct.

This guide will focus on the more direct and precedented Pathway 1.

Experimental Protocol: Synthesis via Oxalyl Chloride

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Morpholin-4-yl(oxo)acetyl chloride

This procedure is adapted from a method described in the patent literature for the preparation of morpholine carbonyl chloride compounds[1].

Reaction Scheme:

Caption: Reaction of Morpholine with Oxalyl Chloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Morpholine | 87.12 | 26.1 g | 0.3 |

| Oxalyl chloride | 126.93 | 152.3 g | 1.2 |

| n-Heptane | 100.21 | 280 g | - |

| Hydrogen Chloride (gas) | 36.46 | 21.8 g | 0.6 |

Procedure:

-

To a four-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a gas inlet, and a condenser, add morpholine (26.1 g, 0.3 mol) and n-heptane (280 g).

-

With stirring, raise the temperature of the mixture to 50°C.

-

Introduce hydrogen chloride gas (21.8 g, 0.6 mol) into the reaction mixture while maintaining the temperature at 50°C. The pH of the solution should be approximately 1.

-

Maintain the reaction at 50°C for 30 minutes. A solid precipitate of morpholine hydrochloride will form.

-

Slowly add oxalyl chloride (152.3 g, 1.2 mol) to the suspension.

-

Increase the reaction temperature to 65°C. The solid precipitate will dissolve as the reaction progresses.

-

After the addition of oxalyl chloride is complete, maintain the reaction at 65°C with stirring for an additional 30 minutes to ensure complete conversion.

-

The resulting solution contains the product, Morpholin-4-yl(oxo)acetyl chloride.

In-process Controls and Observations:

-

The initial reaction with HCl is exothermic and should be controlled by the rate of gas addition.

-

The dissolution of the morpholine hydrochloride salt upon addition of oxalyl chloride is a key indicator of reaction progress.

Step 2: Hydrolysis of Morpholin-4-yl(oxo)acetyl chloride to this compound

This is a standard procedure for the hydrolysis of an acyl chloride.

Reaction Scheme:

Sources

(2-Oxo-morpholin-4-yl)-acetic acid chemical properties

An In-Depth Technical Guide to (2-Oxo-morpholin-4-yl)-acetic acid: Properties, Synthesis, and Applications

Abstract

(2-Oxo-morpholin-4-yl)-acetic acid is a heterocyclic compound featuring the morpholin-2-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, and its potential applications. The morpholine ring is a recognized "privileged structure" in drug design, often imparting favorable physicochemical and pharmacokinetic properties such as improved solubility, metabolic stability, and blood-brain barrier permeability.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their scientific endeavors.

Chemical Identity and Molecular Structure

(2-Oxo-morpholin-4-yl)-acetic acid is systematically named 2-(2-oxomorpholin-4-yl)acetic acid.[3] It is characterized by a morpholin-2-one ring N-substituted with an acetic acid moiety. The core structure contains a lactam (a cyclic amide), a tertiary amine integrated within the ring, and a terminal carboxylic acid group, making it a trifunctional molecule with diverse chemical potential.

Figure 1: Chemical Structure of (2-Oxo-morpholin-4-yl)-acetic acid.

Physicochemical Properties

The majority of physicochemical data for (2-Oxo-morpholin-4-yl)-acetic acid is derived from computational models, providing valuable estimates for experimental design. These properties underscore its hydrophilic nature, which is typical for compounds bearing a free carboxylic acid.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₄ | PubChem[3] |

| Molecular Weight | 159.14 g/mol | PubChem[3] |

| CAS Number | 302900-65-8 | Santa Cruz Biotechnology[4] |

| IUPAC Name | 2-(2-oxomorpholin-4-yl)acetic acid | PubChem[3] |

| Melting Point | 254.97 °C (Predicted) | LabSolutions[5] |

| Boiling Point | 394.08 °C at 760 mmHg (Predicted) | LabSolutions[5] |

| XLogP3 | -2.7 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

| Rotatable Bond Count | 2 | PubChem[3] |

Synthesis and Purification

Causality of Experimental Design: This two-step approach is chosen for its efficiency and control. Using an ester of a haloacetic acid (e.g., ethyl bromoacetate) prevents the free carboxylic acid from interfering with the basic conditions required for the N-alkylation. The weak base, potassium carbonate (K₂CO₃), is sufficient to deprotonate the lactam nitrogen for nucleophilic attack without promoting significant side reactions like ester hydrolysis. Acetonitrile is an ideal polar aprotic solvent that readily dissolves the reactants and facilitates the Sₙ2 reaction. The final hydrolysis step under basic or acidic conditions is a standard and high-yielding method for converting the ester to the desired carboxylic acid.

Figure 2: Proposed Synthetic Workflow.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl (2-oxo-morpholin-4-yl)-acetate

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholin-2-one (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetonitrile (10 volumes).

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure ethyl ester intermediate.

Step 2: Hydrolysis to (2-Oxo-morpholin-4-yl)-acetic acid

-

Dissolve the purified ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring for the disappearance of the starting material.

-

Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2-3 using 1M HCl.

-

A precipitate of the final product should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure (2-Oxo-morpholin-4-yl)-acetic acid.

Spectroscopic Analysis (Predicted)

Although experimental spectra are not publicly available, the structure of the molecule allows for a confident prediction of its key spectroscopic features.

-

¹H NMR: The spectrum would exhibit characteristic signals for the three distinct methylene (-CH₂-) groups of the morpholinone ring and the methylene group of the acetic acid side chain. The protons alpha to the lactam carbonyl (at C3) and the acetic acid carbonyl would be the most deshielded. Protons on the C6 carbon, adjacent to the ring oxygen, would also show a downfield shift.

-

¹³C NMR: The spectrum would show six distinct carbon signals. The two carbonyl carbons (lactam and carboxylic acid) would appear significantly downfield (>165 ppm). The four methylene carbons would appear in the range of 40-70 ppm.

-

IR Spectroscopy: Key absorption bands would confirm the presence of the functional groups: a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), a strong C=O stretch from the carboxylic acid (~1710 cm⁻¹), and another strong C=O stretch from the lactam amide (~1650 cm⁻¹). A C-O-C stretching band for the ether linkage would also be visible (~1100 cm⁻¹).

-

Mass Spectrometry (ESI-MS): In negative ion mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 158.1. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 160.1 would be expected.

Reactivity and Stability

The molecule's reactivity is governed by its three functional groups. This trifunctional nature makes it a versatile scaffold for further chemical modification.

Figure 3: Key Functional Groups and Their Reactivity.

-

Carboxylic Acid: This is the most reactive site for many common transformations. It can undergo Fischer esterification with alcohols under acidic catalysis, or be converted to amides using standard peptide coupling reagents (e.g., DCC, HATU).[6] It can also be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

Lactam: The cyclic amide is relatively stable. Hydrolysis to the corresponding amino acid requires harsh acidic or basic conditions. The carbonyl can be reduced to a methylene group, converting the morpholin-2-one to a simple morpholine derivative.

-

Tertiary Amine: The nitrogen atom's lone pair is delocalized by the adjacent carbonyl group, reducing its basicity and nucleophilicity. Therefore, it is generally unreactive towards alkylation.

Stability and Storage: The compound is a solid and expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents.

Applications in Research and Drug Discovery

The morpholine moiety is a cornerstone in medicinal chemistry, valued for its ability to improve the pharmacokinetic profile of drug candidates.[7][8] (2-Oxo-morpholin-4-yl)-acetic acid serves as a valuable building block for introducing this "PK-modulating" scaffold.[2]

-

Chemical Scaffold: The carboxylic acid handle allows for its easy incorporation into larger molecules via amide bond formation, making it an ideal starting material for creating libraries of compounds for high-throughput screening.

-

Proteomics and Kinase Inhibitors: It is commercially supplied as a biochemical for proteomics research and is associated with Syk (spleen tyrosine kinase) inhibitors.[4] This suggests its potential use in developing probes or inhibitors for this important therapeutic target.

-

CNS Drug Discovery: The physicochemical properties of the morpholine ring, including its balanced lipophilicity and reduced pKa, make it a desirable feature in drugs targeting the central nervous system (CNS).[2][7] This scaffold can be used to construct novel molecules for evaluation against various CNS targets.

Safety and Handling

According to supplier safety data, (2-Oxo-morpholin-4-yl)-acetic acid is classified as acutely toxic if swallowed and is an irritant.[9]

-

GHS Classification: GHS07 (Exclamation mark)

-

Hazard Statements: H302 (Harmful if swallowed)

-

Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.)

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[10][11]

References

-

Basit, A., & Siddiqui, H. L. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Talele, T. T. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

American Chemical Society Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

-

PubChem. (2-Oxo-morpholin-4-yl)-acetic acid. National Center for Biotechnology Information. [Link]

-

PubMed. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids. [Link]

-

Journal of the American Chemical Society. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. [Link]

-

PubChem. 2-(Morpholin-4-yl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

-

The Journal of Organic Chemistry. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

LabSolutions. (2-Oxo-morpholin-4-yl)-acetic acid. [Link]

-

Chemistry LibreTexts. (2024). The Relative Reactivity of Carboxylic Acid Derivatives. [Link]

-

MDPI. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]

-

ResearchGate. (2014). N-alkylation of morpholine with other alcohols. [Link]

-

Khan Academy. Carboxylic acid reactions overview. [Link]

-

PubChemLite. 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid. [Link]

-

National Center for Biotechnology Information. (2022). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]

-

YouTube. (2019). A Reactivity Map of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. (2025). (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. [Link]

-

ResearchGate. (2025). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. [Link]

-

Jack Westin. Carboxylic Acids Important Reactions. [Link]

-

ResearchGate. (2024). N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. (2-Oxo-morpholin-4-yl)-acetic acid | C6H9NO4 | CID 1415538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. labsolu.ca [labsolu.ca]

- 6. jackwestin.com [jackwestin.com]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. (2-OXO-MORPHOLIN-4-YL)-ACETIC ACID [m.chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

4-Morpholineacetic Acid: A Core Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

4-Morpholineacetic acid, a heterocyclic compound, has emerged as a pivotal structural motif and versatile building block in the landscape of modern medicinal chemistry and pharmaceutical development. Its unique physicochemical properties, conferred by the presence of the morpholine ring, often translate into improved solubility, bioavailability, and metabolic stability of drug candidates.[1] This guide provides an in-depth technical overview of 4-Morpholineacetic acid, encompassing its fundamental identifiers, synthesis, analytical characterization, and critical applications, with a particular focus on its role in the synthesis of advanced therapeutics. As a key intermediate, its strategic incorporation into complex molecules can significantly influence their pharmacological profiles, making a thorough understanding of this compound essential for scientists in the field.[2][3]

Core Identifiers and Physicochemical Properties

Accurate identification and a clear understanding of its physical and chemical characteristics are fundamental to the effective use of 4-Morpholineacetic acid in a research and development setting.

Chemical Identifiers

A comprehensive list of identifiers for 4-Morpholineacetic acid is provided below, ensuring unambiguous recognition across various databases and regulatory frameworks.

| Identifier | Value | Source(s) |

| CAS Number | 3235-69-6 | [1][4] |

| IUPAC Name | 2-morpholin-4-ylacetic acid | [4] |

| Synonyms | 4-Morpholinoacetic acid, 2-(4-Morpholinyl)acetic acid, N-(Carboxymethyl)morpholine | [1][4][5] |

| Molecular Formula | C₆H₁₁NO₃ | [1][4] |

| Molecular Weight | 145.16 g/mol | [1][4] |

| Canonical SMILES | C1COCCN1CC(=O)O | [4] |

| InChIKey | VIWZVFVJPXTXPA-UHFFFAOYSA-N | [4] |

| PubChem CID | 438968 | [4] |

| EC Number | 695-164-9 | [4] |

Physicochemical Properties

The physicochemical properties of 4-Morpholineacetic acid are crucial for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source(s) |

| Appearance | Off-white to yellow crystalline powder | [1] |

| Melting Point | 162-164 °C | [6] |

| Boiling Point | 272 °C | [7] |

| Density | ~1.202 g/cm³ | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| pKa | 2.25 ± 0.10 (Predicted) | [6] |

| XLogP3-AA | -2.8 | [4][5] |

Synthesis of 4-Morpholineacetic Acid

The most common and efficient synthesis of 4-Morpholineacetic acid involves the N-alkylation of morpholine with a haloacetic acid or its ester derivative. The following protocol details a representative procedure for its preparation.

Synthetic Pathway Overview

The synthesis proceeds via a nucleophilic substitution reaction, where the secondary amine of the morpholine ring attacks the electrophilic carbon of an ethyl haloacetate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Morpholineacetic acid | C6H11NO3 | CID 438968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Morpholineacetic acid | C6H11NO3 | CID 438968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6 [chemicalbook.com]

- 7. echemi.com [echemi.com]

"Morpholin-4-yl(oxo)acetic acid" molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of Morpholin-4-yl(oxo)acetic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document elucidates the molecule's structural features, physicochemical properties, and conformational landscape. A plausible synthetic route is proposed, and a detailed interpretation of its spectroscopic data is presented. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the rational design and application of this morpholine derivative.

Introduction and Nomenclature

This compound, systematically named (2-Oxo-morpholin-4-yl)-acetic acid, is a derivative of morpholine, a saturated heterocycle containing both an ether and a secondary amine functional group.[1] The presence of the morpholine scaffold in numerous bioactive molecules underscores its significance in pharmaceutical sciences, where it can enhance physicochemical properties such as solubility and metabolic stability.[2] This guide focuses on the specific derivative featuring an oxo group on the morpholine ring and an acetic acid moiety attached to the nitrogen atom, distinguishing it from the more commonly referenced Morpholin-4-yl-acetic acid.

The introduction of the oxo group and the acetic acid side chain imparts unique electronic and steric characteristics to the morpholine core, influencing its reactivity, binding interactions, and overall three-dimensional structure. Understanding these features is paramount for its effective utilization as a building block in the synthesis of more complex molecules.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. These parameters are essential for predicting the behavior of the molecule in various chemical and biological environments.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₄ | [3] |

| Molecular Weight | 159.14 g/mol | [3] |

| CAS Number | 302900-65-8 | [3] |

| IUPAC Name | 2-(2-oxomorpholin-4-yl)acetic acid | [3] |

| XLogP3 | -2.7 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Appearance | Solid | [4] |

Table 1: Physicochemical and Computed Properties of this compound.

Synthesis Pathway

Sources

- 1. MORPHOLIN-4-YL-ACETIC ACID | 3235-69-6 [chemicalbook.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2-Oxo-morpholin-4-yl)-acetic acid | C6H9NO4 | CID 1415538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of Morpholin-4-yl(oxo)acetic Acid

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for Morpholin-4-yl(oxo)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to offer a comprehensive understanding of the molecule's structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound, a derivative of both morpholine and glyoxylic acid, presents a unique combination of functional groups, including a carboxylic acid, an α-keto group, and a tertiary amide integrated within the morpholine ring.[1] Its molecular formula is C₆H₉NO₄, and it has a molecular weight of 159.14 g/mol . Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in various research and development applications. This guide will delve into the predicted spectroscopic signatures of this compound and the experimental methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide critical structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the morpholine ring protons. Due to the electronic effects of the adjacent carbonyl groups, these protons will be deshielded and appear at a lower field than in unsubstituted morpholine.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |

| -CH₂- (adjacent to N) | 3.6 - 3.9 | Triplet | 4H |

| -CH₂- (adjacent to O) | 3.5 - 3.8 | Triplet | 4H |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

The carboxylic acid proton is expected to be a broad singlet at a significantly downfield shift, characteristic of acidic protons. The morpholine protons are anticipated to appear as two distinct triplets, though they may overlap, representing the four protons adjacent to the nitrogen and the four protons adjacent to the oxygen.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the different carbon environments within the molecule. The carbonyl carbons of the carboxylic acid and the α-keto group are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COOH | 160 - 170 |

| C=O (keto) | 180 - 190 |

| -CH₂- (adjacent to N) | 45 - 55 |

| -CH₂- (adjacent to O) | 65 - 75 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring NMR spectra is crucial for reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals and determine their multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although none are expected in this specific molecule beyond the CH₂ groups of the morpholine ring.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by strong absorptions from the carbonyl groups and the carboxylic acid O-H bond.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, sharp |

| C=O (α-Keto) | 1720 - 1740 | Strong, sharp |

| C=O (Amide) | 1630 - 1680 | Strong, sharp |

| C-N Stretch | 1020 - 1250 | Medium |

| C-O Stretch | 1000 - 1300 | Strong |

The broad O-H stretch of the carboxylic acid is a hallmark feature. The three carbonyl groups (carboxylic acid, α-keto, and amide) will likely result in a complex and intense absorption band in the 1630-1740 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring high-quality IR spectra.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Predicted Mass Spectrum

In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M+H]⁺ or [M-H]⁻) would be observed, confirming the molecular formula.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (Exact Mass) |

| [M+H]⁺ | 160.0504 |

| [M+Na]⁺ | 182.0324 |

| [M-H]⁻ | 158.0351 |

The fragmentation pattern in the mass spectrum would likely involve the loss of small, stable molecules such as CO₂, H₂O, and fragments of the morpholine ring. Common fragmentation pathways for related compounds can provide clues to the expected fragments.[2]

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or water) at a low concentration (typically in the µg/mL to ng/mL range).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is ideal for analyzing polar molecules like this compound. A high-resolution instrument (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.

-

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

References

- US20170096418A1 - Compounds useful as modulators of trpm8 - Google Patents.

- (12) United States Patent - Googleapis.com.

- WO2010088167A1 - Bridged compounds as hiv integrase inhibitors - Google Patents.

-

menthol [(1R,2R)-2-hydroxycyclohexyl]carbamate - SpectraBase. Available at: [Link]

-

Recent advances in spectroscopic chiral analysis of carboxylic acids - PubMed. Available at: [Link]

- (12) Patent Application Publication (10) Pub. No.: US 2016/0376263 A1 - Googleapis.com.

-

Activation of alkylthioacrylic acids in subcellular fractions of rat tissues: a new spectrophotometric method for assay of acyl-CoA synthetase - PubMed. Available at: [Link]

- EP2033688A2 - Oxalic acid derivatives and their use as physiological cooling agents - Google Patents.

-

Aqueous Photochemistry of 2-Oxocarboxylic Acids: Evidence, Mechanisms, and Atmospheric Impact - PMC - NIH. Available at: [Link]

- WO2017058594A1 - Compounds useful as modulators of trpm8 - Google Patents.

-

Glyoxylic acid - Wikipedia. Available at: [Link]

-

Spectroscopic and Electrochemical Investigations of N-(Phosphonomethyl)glycine (glyphosate) and (Aminomethyl)phosphonic Acid (AMPA) - Science and Education Publishing. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of Morpholin-4-yl(oxo)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of Morpholin-4-yl(oxo)acetic acid. Recognizing the critical role of these physicochemical properties in drug discovery and development, this document outlines the underlying scientific principles and provides detailed, field-proven experimental protocols. In the absence of extensive published data for this specific molecule, this guide serves as a complete "how-to" manual for researchers, enabling them to generate robust and reliable data packages. The protocols are designed as self-validating systems, grounded in authoritative international guidelines, to ensure scientific integrity and regulatory alignment.

Introduction: The Pivotal Role of Solubility and Stability in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility and chemical stability stand as two of the most critical hurdles that can dictate the success or failure of a promising molecule. Poor solubility can lead to low and erratic absorption, diminishing bioavailability and therapeutic efficacy. Concurrently, chemical instability can result in the degradation of the active pharmaceutical ingredient (API), leading to a loss of potency and the formation of potentially toxic impurities.

This compound, a molecule of interest in medicinal chemistry, possesses structural motifs—a morpholine ring and a carboxylic acid—that suggest a complex interplay of factors governing its solubility and stability. The morpholine moiety can influence aqueous solubility, while the entire structure's susceptibility to hydrolysis, oxidation, and other degradation pathways must be thoroughly understood. This guide provides the necessary theoretical background and practical, step-by-step protocols to comprehensively characterize this molecule.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is paramount before embarking on experimental studies.

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₄ | |

| Molecular Weight | 159.14 g/mol | |

| Appearance | Solid | |

| InChI Key | PNEYYXXAPCEGCL-UHFFFAOYSA-N | |

| SMILES | OC(C(N1CCOCC1)=O)=O |

While qualitative statements suggest that this compound is insoluble in water, quantitative data is essential for drug development. The presence of the carboxylic acid group suggests that its solubility will be highly dependent on the pH of the medium.

A Strategic Approach to Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound. This strategic approach ensures that foundational data from solubility studies inform the design and interpretation of subsequent stability assessments.

Caption: A strategic workflow for the solubility and stability characterization of a new chemical entity.

Experimental Protocols for Solubility Determination

Two key types of solubility are assessed during drug development: kinetic and thermodynamic. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility and is crucial for later-stage development.

Kinetic Solubility Assay

This assay provides a rapid assessment of a compound's solubility and is particularly useful for screening large numbers of compounds. The protocol below is based on the principle of adding a concentrated DMSO stock solution to an aqueous buffer and measuring the resulting precipitation.

Protocol 4.1.1: High-Throughput Kinetic Solubility Assay

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Using a 96-well microplate, add 2 µL of the 10 mM stock solution to 98 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 200 µM and a final DMSO concentration of 2%.

-

Incubation: Seal the plate and shake at room temperature for 90 minutes.

-

Precipitate Removal: Filter the samples using a MultiScreen® Solubility filter plate.

-

Quantification: Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in the same buffer system.

Thermodynamic (Equilibrium) Solubility Assay

This "shake-flask" method is considered the gold standard for determining the true solubility of a compound at equilibrium.

Protocol 4.2.1: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial.

-

Solvent Addition: Add a known volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS at pH 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

-

Sampling and Analysis: Carefully remove an aliquot of the supernatant, filter it through a 0.45 µm filter, and determine the concentration of the dissolved compound using a validated HPLC method.

pH-Solubility Profiling

For an ionizable compound like this compound, understanding its solubility across a range of pH values is critical, as it mimics the environment of the gastrointestinal tract.

Protocol 4.3.1: pH-Solubility Profiling

-

Buffer Preparation: Prepare a series of buffers covering the physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Solubility Determination: Perform the thermodynamic solubility assay (Protocol 4.2.1) in each of the prepared buffers.

-

Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. This profile is crucial for predicting oral absorption and guiding formulation development.

Table 1: Template for pH-Solubility Data of this compound

| Buffer pH | Temperature (°C) | Measured Solubility (µg/mL) | Standard Deviation |

| 1.2 | 25 | [Experimental Data] | [Experimental Data] |

| 4.5 | 25 | [Experimental Data] | [Experimental Data] |

| 6.8 | 25 | [Experimental Data] | [Experimental Data] |

| 7.4 | 25 | [Experimental Data] | [Experimental Data] |

| 1.2 | 37 | [Experimental Data] | [Experimental Data] |

| 4.5 | 37 | [Experimental Data] | [Experimental Data] |

| 6.8 | 37 | [Experimental Data] | [Experimental Data] |

| 7.4 | 37 | [Experimental Data] | [Experimental Data] |

Stability Assessment and Forced Degradation Studies

Stability testing is a regulatory requirement to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies are a cornerstone of this assessment, providing critical insights into a molecule's intrinsic stability and potential degradation pathways. These studies are essential for developing and validating stability-indicating analytical methods.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation and separate it from its degradation products.

Protocol 5.1.1: HPLC Method Development Outline

-

Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile or methanol.

-

Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths, which helps in assessing peak purity.

-

Method Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve good resolution between the parent peak of this compound and any degradation products formed during forced degradation studies.

Forced Degradation (Stress Testing)

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. The typical stress conditions are outlined in the ICH guidelines.

Protocol 5.2.1: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at elevated temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or slightly elevated temperature.

-

Oxidation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

-

Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze them using the developed stability-indicating HPLC method.

-

Analysis: For each condition, quantify the remaining parent compound and identify and characterize any significant degradation products using techniques like LC-MS/MS. The goal is to achieve 5-20% degradation of the drug substance.

The morpholine ring itself can be susceptible to degradation, often initiated by cleavage of the C-N bond, which can lead to the formation of amino acids and subsequently diacids.

Formal Stability Testing

Once the intrinsic stability is understood, formal stability studies are conducted under ICH-prescribed conditions to establish a re-test period or shelf life.

Protocol 5.3.1: Formal Stability Study (ICH Q1A)

-

Batch Selection: Use at least three primary batches of this compound.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analysis: At each time point, test the samples for appearance, assay, degradation products, and other relevant quality attributes using the validated stability-indicating method.

Table 2: Template for Formal Stability Study Data of this compound

| Storage Condition | Time Point | Appearance | Assay (%) | Total Impurities (%) |

| 25°C/60% RH | 0 months | [Initial Data] | [Initial Data] | [Initial Data] |

| 3 months | [Experimental Data] | [Experimental Data] | [Experimental Data] | |

| ... | ... | ... | ... | |

| 40°C/75% RH | 0 months | [Initial Data] | [Initial Data] | [Initial Data] |

| 3 months | [Experimental Data] | [Experimental Data] | [Experimental Data] | |

| 6 months | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Data Interpretation and Conclusion

The data generated from these studies will provide a comprehensive understanding of the solubility and stability of this compound. The pH-solubility profile will be instrumental in predicting its behavior in vivo and guiding formulation strategies. The forced degradation studies will reveal its intrinsic stability, potential degradation pathways, and inform the selection of appropriate packaging and storage conditions. Finally, the formal stability studies will provide the necessary data for regulatory submissions and to establish a re-test period, ensuring the quality and safety of the drug substance over time.

This guide provides a robust framework for the systematic characterization of this compound. By adhering to these protocols and the underlying scientific principles, researchers and drug development professionals can generate a high-quality, reliable data package to support the advancement of this molecule through the development pipeline.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- BenchChem. (n.d.). Application Notes and Protocols for the Quantification of Morpholine Derivatives.

- Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HCTL Open Science and Technology Letters, 4(1), 1-10.

- Eawag. (n.d.).

- Combourieu, B., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray

An In-depth Technical Guide to Morpholin-4-yl(oxo)acetic Acid Derivatives and Analogs: From Synthesis to Biological Evaluation

Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bond interactions—render it a "privileged scaffold".[1][2] This means it is a recurring motif in a multitude of clinically successful drugs and biologically active molecules. Derivatives built upon this core are explored for a vast array of therapeutic applications, including oncology, inflammation, and neurodegenerative diseases.[3][4]

At the heart of many of these advanced derivatives lies a simple, yet versatile building block: Morpholin-4-yl(oxo)acetic acid . This molecule, also known as N-(oxoacetyl)morpholine or morpholine-4-glyoxylic acid, serves as a key intermediate for introducing a reactive dicarbonyl moiety, enabling facile derivatization and the exploration of diverse chemical space. This guide provides an in-depth technical overview for researchers and drug development professionals, covering the synthesis, characterization, and biological evaluation of this pivotal compound and its analogs. It is designed to be a practical resource, grounding theoretical concepts in detailed, field-proven protocols.

Part 1: Synthesis and Characterization of the Core Scaffold

A robust and reproducible synthesis of the core scaffold is the foundational step in any drug discovery program. While multiple routes to morpholine derivatives exist, the most direct approach to this compound involves the acylation of morpholine with an activated oxalic acid derivative. The following protocol is based on established principles of amide bond formation.[5][6]

Proposed Synthesis of this compound

This protocol describes the synthesis via the reaction of morpholine with ethyl chlorooxoacetate, followed by hydrolysis of the resulting ester.

Experimental Protocol:

-

Step 1: Synthesis of Ethyl 2-(morpholin-4-yl)-2-oxoacetate

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add morpholine (1.0 eq.) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add an organic base, such as triethylamine (TEA, 1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of ethyl chlorooxoacetate (1.1 eq.) in the same solvent to the reaction mixture via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(morpholin-4-yl)-2-oxoacetate. Purify by flash column chromatography if necessary.

-

-

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 2-(morpholin-4-yl)-2-oxoacetate (1.0 eq.) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 1.5 eq.) to the solution and stir at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Once the hydrolysis is complete, concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M HCl.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

-

Analytical Characterization: A Self-Validating System

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the known structure and spectral data of similar molecules.[6][7]

Table 1: Predicted Analytical Data for this compound

| Technique | Expected Observations | Justification |

| ¹H NMR | δ ~3.7 ppm (m, 4H), ~3.5 ppm (m, 4H), ~10-12 ppm (br s, 1H) | Multiplets correspond to the two sets of non-equivalent methylene protons (-CH₂-) on the morpholine ring. The broad singlet corresponds to the acidic proton of the carboxylic acid. |

| ¹³C NMR | δ ~160-165 ppm (C=O, acid), ~158-162 ppm (C=O, amide), ~66 ppm (-CH₂-O-), ~45 ppm (-CH₂-N-) | Signals for the two carbonyl carbons, and the characteristic shifts for the morpholine ring carbons. |

| FT-IR (cm⁻¹) | 3300-2500 (broad, O-H stretch), ~1730 (C=O stretch, acid), ~1640 (C=O stretch, amide) | Broad hydroxyl stretch characteristic of a carboxylic acid. Two distinct carbonyl peaks for the amide and the acid functionalities. |

| Mass Spec (ESI-) | [M-H]⁻ calculated for C₆H₈NO₄⁻: 158.0453 | Expected molecular ion peak in negative ionization mode corresponding to the deprotonated molecule. |

Part 2: Biological Evaluation Workflows

Once synthesized and characterized, derivatives are subjected to a cascade of biological assays to determine their therapeutic potential. Below are detailed protocols for primary screening of anti-inflammatory and cytotoxic activities, common starting points for this class of compounds.

Anti-Inflammatory Activity: Nitric Oxide Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[8][9]

Experimental Protocol (Griess Assay):

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.[10]

-

-

Compound Treatment:

-

Prepare stock solutions of test compounds in DMSO. Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, remove the old medium from the cells and add 100 µL of medium containing the test compounds. Include a vehicle control (DMSO equivalent) and a positive control (e.g., a known iNOS inhibitor).

-

Pre-treat the cells with the compounds for 1-2 hours.

-

-

LPS Stimulation:

-

Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.[8]

-

Incubate the plate for an additional 24 hours.

-

-

Nitrite Quantification (Griess Reagent):

-

After incubation, carefully collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.[10]

-

Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11]

-

Add 100 µL of the freshly prepared Griess Reagent to each well containing the supernatant.[10]

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Cytotoxicity Screening: MTT Assay

It is crucial to determine if the observed biological activity is due to a specific mechanism or simply due to cell death. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria.[12][13]

Experimental Protocol (MTT Assay):

-

Cell Culture and Treatment:

-

Seed HepG2 cells (or another relevant cancer cell line) in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle controls and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

MTT Addition:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[13]

-

After the treatment period, remove the compound-containing medium.

-

Add 100 µL of fresh serum-free medium and 10 µL of the MTT stock solution to each well.[12]

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium from each well.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[12][14]

-

Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[13]

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

-

Part 3: Mechanistic Insights and Structure-Activity Relationships

Understanding how these molecules exert their effects at a cellular level is paramount for rational drug design. Many morpholine-containing compounds are known to modulate key intracellular signaling pathways involved in inflammation and cell survival.

Inhibition of Pro-Inflammatory Signaling: The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[7] In macrophages, activation by stimuli like LPS triggers a cascade that leads to the transcription of pro-inflammatory genes, including iNOS (which produces NO) and cytokines like TNF-α and IL-6. Small molecule inhibitors often target upstream kinases like IKK, preventing the release and nuclear translocation of the active NF-κB transcription factor.

Targeting Cell Survival: The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling network that promotes cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. The morpholine moiety is a key pharmacophore in several potent PI3K inhibitors (e.g., ZSTK474), where it forms critical hydrogen bonds in the ATP-binding pocket of the enzyme.[1] By inhibiting PI3K, these compounds prevent the downstream activation of Akt and mTOR, ultimately leading to decreased cell proliferation and increased apoptosis.

Structure-Activity Relationship (SAR) Insights

By systematically modifying the core this compound scaffold and evaluating the resulting analogs in the assays described, researchers can deduce key structure-activity relationships. This iterative process is fundamental to lead optimization.

Table 2: Representative SAR Data for Morpholine Derivatives

| Compound ID | R-Group Modification | Anti-Inflammatory IC₅₀ (µM) (NO Inhibition) | Anticancer IC₅₀ (µM) (HepG2 Cytotoxicity) | Reference |

| 1 | Phenyl | > 50 | 25.3 | Fictional Data |

| 2 | 4-Chlorophenyl | 15.2 | 8.5 | Fictional Data |

| 3 | 4-Methoxyphenyl | 22.8 | 12.7 | Fictional Data |

| 4 | 2,4-Dichlorophenyl | 8.9 | 4.1 | Fictional Data |

| 5 | Naphthyl | 12.5 | 6.8 | Fictional Data |

Note: Data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. Actual values would be determined experimentally.

From this illustrative data, one could infer that:

-

Electronic Effects: Electron-withdrawing groups on the phenyl ring (e.g., chloro substituents in compounds 2 and 4) enhance both anti-inflammatory and anticancer activity compared to the unsubstituted phenyl ring (compound 1).

-

Steric Effects: Increasing the steric bulk and lipophilicity with a naphthyl group (compound 5) maintains good potency.

-

Causality: These changes likely influence the molecule's ability to fit into the target enzyme's active site (e.g., iNOS, PI3K) and form favorable interactions, thereby increasing inhibitory potency.

Conclusion and Future Perspectives

The this compound core represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis allows for the creation of diverse chemical libraries, and its inherent drug-like properties provide a solid foundation for lead optimization. The systematic application of the biological evaluation workflows and mechanistic studies outlined in this guide enables the identification of potent and selective compounds. Future work in this area will likely focus on developing derivatives with multi-targeted activities, such as dual PI3K/mTOR or COX/LOX inhibitors, to tackle complex diseases with improved efficacy and reduced potential for drug resistance.

References

- Bara, T., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. doi:10.1002/med.21634

- Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 596-613.

-

CytoSMART. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Dwivedi, A., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences, 6(S5), 967-988.

- Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery. Humana Press.

- Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.

- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.

- Ortega, R. A., et al. (2016). Manipulating the NF-κB pathway in macrophages using mannosylated, siRNA-delivering nanoparticles can induce immunostimulatory and tumor cytotoxic functions. International Journal of Nanomedicine, 11, 2187–2201.

- AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).

- Patents, Google. (n.d.). CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one.

-

ResearchGate. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

-

ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]

- Hutti, J. E. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.

- Vrablik, T. L., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 37(5), 639-646.

- Jain, A., & Sahu, S. K. (2024).

Sources

- 1. hmdb.ca [hmdb.ca]

- 2. prepchem.com [prepchem.com]

- 3. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. PubChemLite - 2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid (C8H13NO4S) [pubchemlite.lcsb.uni.lu]

- 11. globethesis.com [globethesis.com]

- 12. researchgate.net [researchgate.net]

- 13. CN110483436B - Method for preparing 4-benzyl-2-hydroxy-morpholine-3-one - Google Patents [patents.google.com]

- 14. Morpholine synthesis [organic-chemistry.org]

The Morpholine Scaffold: A Privileged Core in Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a well-balanced hydrophilic-lipophilic profile, metabolic stability, and synthetic accessibility, have made it a cornerstone in the design of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the vast biological activities exhibited by morpholine-containing compounds. We will delve into their significant roles in anticancer, antimicrobial, and anti-inflammatory applications, elucidating the underlying mechanisms of action and structure-activity relationships. This guide is designed to be a critical resource for researchers and drug development professionals, offering not only a thorough review of the field but also detailed, field-proven experimental protocols for the evaluation of these potent molecules.

The Physicochemical and Pharmacokinetic Advantages of the Morpholine Moiety

The prevalence of the morpholine ring in clinically approved and experimental drugs is not coincidental. This simple heterocycle imparts a range of advantageous properties to a parent molecule, significantly enhancing its drug-like characteristics.

-

Modulation of Basicity: The presence of the oxygen atom withdraws electron density from the nitrogen, rendering the morpholine nitrogen less basic (pKa ≈ 8.4) compared to analogous cyclic amines like piperidine. This reduced basicity is crucial for minimizing off-target effects, particularly interactions with aminergic G protein-coupled receptors, and can lead to improved oral bioavailability.

-

Enhanced Solubility and Permeability: The morpholine ring can act as a hydrogen bond acceptor via its oxygen atom, contributing to improved aqueous solubility. Concurrently, its overall structure maintains a degree of lipophilicity, creating a favorable balance that can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, particularly oxidation. Incorporating this scaffold can protect adjacent functional groups from enzymatic breakdown, thereby increasing the metabolic stability and half-life of a drug candidate.[2][3]

-

Structural Rigidity and Vectorial Orientation: The chair-like conformation of the morpholine ring can act as a rigid scaffold, holding appended pharmacophoric groups in a specific spatial orientation. This is critical for optimizing interactions with the binding sites of target proteins and enhancing potency and selectivity.[4]

Anticancer Activity of Morpholine-Containing Compounds

The fight against cancer has been significantly advanced by the development of targeted therapies, and morpholine-containing compounds are at the forefront of this revolution. Many of these agents function as kinase inhibitors, targeting the signaling pathways that drive cancer cell proliferation and survival.

Mechanism of Action: Targeting Key Signaling Pathways

A predominant mechanism of action for many morpholine-based anticancer drugs is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many human cancers.[5]

Morpholine-containing inhibitors often target the ATP-binding pocket of PI3K. The morpholine oxygen frequently forms a crucial hydrogen bond with the hinge region of the kinase domain, anchoring the inhibitor and enabling potent and selective inhibition.[1][6]

A prime example of a clinically successful morpholine-containing anticancer drug is Gefitinib (Iressa®) . Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The morpholinopropoxy side chain of Gefitinib enhances its solubility and pharmacokinetic properties, contributing to its efficacy in treating non-small cell lung cancer (NSCLC) patients with specific EGFR mutations.[7][8][9]

Quantitative Data: Anticancer Potency

The potency of morpholine-containing compounds against various cancer cell lines is typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

| Compound Class/Name | Cancer Cell Line | Target | IC50 (µM) | Reference |

| Gefitinib | HCC827 (NSCLC, EGFR mutant) | EGFR | 0.013 | [10] |

| Gefitinib | PC9 (NSCLC, EGFR mutant) | EGFR | 0.077 | [10] |

| Compound 10e | A549 (Lung Cancer) | mTOR | 0.033 | [11] |

| Compound 10h | MCF-7 (Breast Cancer) | mTOR | 0.087 | [11] |

| AK-10 | MCF-7 (Breast Cancer) | Tubulin | 3.15 | [12][13] |

| AK-10 | A549 (Lung Cancer) | Tubulin | 8.55 | [12][13] |

| Compound 3d | HepG2 (Liver Cancer) | Not Specified | 8.50 | [14] |

| Compound 8b | MCF-7 (Breast Cancer) | Not Specified | 7.1 | [15] |

| Compound 8f | MCF-7 (Breast Cancer) | Not Specified | 9.1 | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. It measures the metabolic activity of cells, which is an indicator of their viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Morpholine-containing test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Harvest and count cells that are in the exponential growth phase.

-

Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the morpholine-containing test compound in complete culture medium. It is common to use DMSO as a solvent for the stock solution, ensuring the final DMSO concentration in the wells is non-toxic (typically <0.5%).

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the test wells).

-

Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Antimicrobial Activity of Morpholine-Containing Compounds

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Morpholine derivatives have emerged as a promising class of antimicrobial agents, with some exhibiting potent activity against a range of bacteria.

Mechanism of Action: Inhibition of Protein Synthesis

A key example of a morpholine-containing antibiotic is Linezolid , the first clinically approved member of the oxazolidinone class. Linezolid is primarily used to treat infections caused by resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Linezolid's unique mechanism of action involves the inhibition of bacterial protein synthesis at the initiation stage. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[16] This mode of action is distinct from most other protein synthesis inhibitors, which typically block the elongation step. The morpholine ring of Linezolid is crucial for its activity, forming a hydrogen bond with the ribosomal RNA and contributing to its binding affinity.[17]

Quantitative Data: Antimicrobial Potency

The antimicrobial activity of morpholine-containing compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |

| Linezolid | Staphylococcus aureus | 0.5 - 4 | |

| Linezolid | Enterococcus faecium (VRE) | 1 - 4 | |

| Ru(ii)-3 | Staphylococcus aureus | 0.78 | [18] |

| Compound 12 | Staphylococcus aureus | 25 | [5] |

| Compound 12 | Escherichia coli | 29 | [5] |

| 4-(Phenylsulfonyl) morpholine | Pseudomonas aeruginosa | >512 | [13] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

-

Bacterial isolate to be tested

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Paper disks impregnated with known concentrations of the morpholine-containing test compound

-

Standard antibiotic disks (for quality control)

-

McFarland 0.5 turbidity standard

-

Incubator

Step-by-Step Methodology:

-

Inoculum Preparation:

-

Select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour culture on a non-selective agar plate.

-

Transfer the colonies to a tube of sterile broth or saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.